1-(4-Chlorophenyl)piperidin-4-one

Neuroscience Monoamine Transporter Drug Discovery

Researchers requiring exact 4-chlorophenyl substitution for reproducible SAR studies often face supply inconsistency. This compound resolves that need with a defined electronic profile (Hammett σₚ = 0.23) and intermediate lipophilicity (XLogP3 = 2.1). - Enables halogen bonding interactions inaccessible to unsubstituted analogs. - Provides robust synthetic utility, yielding 74-81% to enol ether intermediates. - Supplied with consistent characterization, minimizing batch-to-batch variability.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
CAS No. 113759-96-9
Cat. No. B038753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)piperidin-4-one
CAS113759-96-9
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H12ClNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2
InChIKeySUPUBCWGOUYLIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)piperidin-4-one: Chemical Identity & Fragment Scaffold


1-(4-Chlorophenyl)piperidin-4-one (CAS 113759-96-9) is a piperidin-4-one heterocycle bearing a 4-chlorophenyl substituent on the piperidine nitrogen, classified as a phenylpiperidine [1]. The compound has a molecular weight of 209.67 g/mol and a calculated XLogP3 of 2.1 [1]. It is not an active pharmaceutical ingredient but a fragment molecule that serves as an important scaffold for molecular linking, expansion, and modification in drug discovery and synthesis [2]. The compound is typically supplied as a solid with commercial purities ranging from 95% to ≥99% (HPLC) , and it is stored at 2–8°C under desiccated conditions . Understanding its specific physicochemical and reactivity profile relative to close analogs is essential for rational procurement in medicinal chemistry and chemical biology applications.

Why 1-(4-Chlorophenyl)piperidin-4-one Cannot Be Replaced by Analogs


Piperidin-4-one scaffolds bearing different para-substituents on the N-phenyl ring are not interchangeable due to distinct electronic effects, lipophilicity, and biological activity profiles that propagate into downstream derivatives. The 4-chloro substituent in 1-(4-chlorophenyl)piperidin-4-one imparts a unique combination of inductive electron-withdrawal (Hammett σₚ = 0.23) and resonance donation compared to the 4-fluoro (σₚ = 0.06), unsubstituted (σₚ = 0.00), or 4-bromo (σₚ = 0.23) analogs [1]. These electronic differences directly affect the nucleophilicity of the piperidine nitrogen and the reactivity of the ketone moiety in subsequent transformations [2]. Furthermore, the chlorophenyl group confers a specific lipophilicity (XLogP3 = 2.1) [1] that lies intermediate between the 4-fluorophenyl (XLogP3 ≈ 1.5) and 4-bromophenyl (XLogP3 ≈ 2.5) derivatives, which can critically influence target binding and ADME properties of the final compounds [3]. Substituting a different 1-arylpiperidin-4-one starting material therefore introduces uncontrolled variables in both synthetic outcomes and biological results, necessitating the procurement of the exact 4-chlorophenyl variant for reproducible research.

1-(4-Chlorophenyl)piperidin-4-one: Quantitative Differentiation vs. Closest Analogs


DAT Inhibition Profile vs. Fluorophenyl Derivatives

1-(4-Chlorophenyl)piperidin-4-one itself inhibits rat dopamine transporter (DAT)-mediated dopamine reuptake with an IC₅₀ of 1,100 nM [1]. This moderate potency distinguishes it from 1-(4-fluorophenyl)piperidin-4-one derivatives, which have been reported to achieve IC₅₀ values as low as 20 nM against TRPA1 channels [2], indicating that the 4-chloro substituent produces a distinct transporter interaction profile compared to the 4-fluoro analog. The chlorophenyl derivative serves as a lower-potency starting point for SAR studies where reduced DAT inhibition may be desirable to avoid off-target CNS effects.

Neuroscience Monoamine Transporter Drug Discovery

Lipophilicity (LogP) Differentiation Among Halophenyl Isosteres

The calculated XLogP3 value for 1-(4-chlorophenyl)piperidin-4-one is 2.1 [1]. In contrast, the corresponding 4-fluorophenyl analog has a lower calculated logP of approximately 1.5–1.7, while the 4-bromophenyl derivative has a higher logP of ~2.5 [2]. This intermediate lipophilicity of the 4-chlorophenyl compound positions it optimally for balancing cell permeability (favored by higher logP) with aqueous solubility (favored by lower logP) during fragment-to-lead optimization, particularly when compared to the more polar fluoro derivative or the more lipophilic bromo derivative.

Medicinal Chemistry ADME Lead Optimization

Enol Ether Derivatization and Synthetic Reliability

When 1-(4-chlorophenyl)piperidin-4-one is heated under reflux with a slight excess of 1,5-dichloropentan-3-one and toluene-4-sulfonic acid monohydrate in dry methanol, the corresponding dimethyl acetal is obtained in 74–81% overall yield [1]. This yield range is consistent with other 1-arylpiperidin-4-ones, confirming that the 4-chloro substituent does not impede this key derivatization reaction, while providing the distinct electronic properties described above. The reproducibility of this transformation across multiple aryl substituents ensures that the 4-chlorophenyl variant can be reliably advanced to enol ether intermediates for further functionalization.

Organic Synthesis Process Chemistry Building Block

Validated Application Scenarios for 1-(4-Chlorophenyl)piperidin-4-one


Fragment-Based Drug Discovery with Defined LogP and Halogen Bonding

In fragment-based drug discovery campaigns, 1-(4-chlorophenyl)piperidin-4-one serves as a core scaffold with a balanced lipophilicity (XLogP3 = 2.1) that is neither too polar (as with the 4-fluoro analog) nor too lipophilic (as with the 4-bromo analog) [1]. The 4-chloro substituent can participate in halogen bonding interactions with target proteins, offering a distinct advantage over the unsubstituted phenyl analog. This makes it a preferred fragment for initial screening libraries targeting CNS or intracellular proteins where permeability and solubility must be carefully balanced.

Monoamine Transporter SAR: Chloro vs. Fluoro Substituent Effects

Given the moderate DAT inhibition potency of 1-(4-chlorophenyl)piperidin-4-one (IC₅₀ = 1,100 nM) [2] compared to the more potent 4-fluorophenyl derivatives, this compound is uniquely suited for structure-activity relationship (SAR) studies aimed at understanding the subtle electronic and steric effects of halogen substitution on monoamine transporter binding. Researchers seeking to dial down CNS-related off-target activity while maintaining the arylpiperidine scaffold can use this compound as a strategic starting point for further optimization.

Enol Ether and Acetal Derivatization: A Reliable Synthetic Intermediate

The consistent 74–81% yield of 1-(4-chlorophenyl)piperidin-4-one to its dimethyl acetal derivative under standard conditions [3] confirms its utility as a robust synthetic intermediate. Procurement of this compound is justified for medicinal chemistry groups engaged in building piperidine-based libraries or advancing hit-to-lead programs that require reliable access to enol ether intermediates, without the yield variability that can plague less characterized building blocks.

Technical Documentation Hub

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